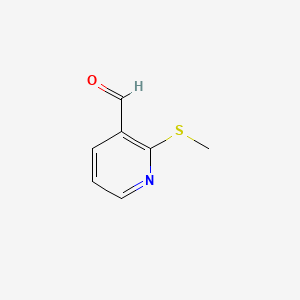

3-Formyl-2-methylthiopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYDOQHVQNRLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211718 | |

| Record name | 3-Formyl-2-methylthiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62658-92-8 | |

| Record name | 2-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2-methylthiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formyl-2-methylthiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Formyl 2 Methylthiopyridine and Its Structural Congeners

De Novo Synthesis of the Pyridine (B92270) Nucleus with Integrated Functionalities

Building the pyridine ring from acyclic precursors allows for the direct installation of substituents at specific positions, offering a high degree of control over the final molecular architecture. Multi-component reactions and cycloaddition strategies are prominent examples of this approach.

Multi-Component Reaction Approaches to Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. These reactions are advantageous for their step-economy and the ability to generate diverse molecular scaffolds rapidly. Several classical MCRs for pyridine synthesis, such as the Hantzsch, Guareschi, and Kröhnke syntheses, could theoretically be adapted for the preparation of 3-Formyl-2-methylthiopyridine.

The general principle of these reactions involves the condensation of carbonyl compounds, ammonia (B1221849) or an ammonia equivalent, and a dicarbonyl compound or its synthetic equivalent. To achieve the specific substitution pattern of this compound, precursors containing the formyl and methylthio functionalities would need to be employed. For instance, a modified Hantzsch-type synthesis could potentially utilize a β-ketoester equivalent bearing a protected formyl group and a硫-containing component that can be converted to the methylthio group.

| Multi-Component Reaction | General Reactants | Potential for this compound Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. of a β-ketoester, ammonia | Requires specialized starting materials with pre-installed or masked formyl and methylthio groups. |

| Guareschi-Thorpe Pyridine Synthesis | Cyanoacetamide, a 1,3-dicarbonyl compound, ammonia | Adaptable by using a cyanoacetamide derivative and a dicarbonyl compound with the desired functionalities. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Could be envisioned with appropriately substituted reactants, though may be less direct for this specific target. |

Cycloaddition Reactions in the Synthesis of Pyridine Derivatives

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful tool for the construction of six-membered rings. In the context of pyridine synthesis, this typically involves the reaction of a 1-azadiene with an alkyne or an alkene, followed by an aromatization step. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

For the synthesis of this compound, a 1-azadiene bearing a methylthio group at the 1-position could be reacted with a dienophile containing a formyl group or a precursor to it. Alternatively, an azadiene with a different substitution pattern could be combined with a dienophile carrying both the required functionalities. The subsequent aromatization of the resulting dihydropyridine (B1217469) intermediate would yield the desired pyridine.

Inverse electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are also a viable strategy. Heterocyclic azadienes have been employed in such reactions to construct the pyridine ring.

| Cycloaddition Approach | Key Components | Considerations for this compound |

| [4+2] Cycloaddition | 1-Azadiene and an alkyne/alkene | Regiocontrol is crucial to achieve the desired 2,3-substitution pattern. Requires synthesis of appropriately functionalized dienes and dienophiles. |

| Inverse Electron-Demand Diels-Alder | Electron-deficient diene and electron-rich dienophile | Offers an alternative electronic demand to control regioselectivity. |

Functionalization of Pre-formed Pyridine Systems

An alternative and often more practical approach to the synthesis of this compound involves the stepwise introduction of the formyl and methylthio groups onto a pre-existing pyridine ring. This strategy relies on the regioselective functionalization of the pyridine nucleus.

Introduction of the Formyl Group at the C3-Position

The direct formylation of pyridines at the C3-position (meta-position) is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Classical formylation methods like the Vilsmeier-Haack reaction are generally not effective for unactivated pyridines.

One strategy to overcome this involves a one-pot, multistep approach via streptocyanine intermediates. This method combines aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to afford nicotinaldehyde derivatives. Another approach could involve the Vilsmeier-Haack formylation of more activated pyridine derivatives, such as 3-amino-4-methylpyridines, which can lead to the formation of 3-formyl-6-azaindoles, demonstrating the feasibility of formylation at the C3 position under certain conditions.

A more direct route involves the functionalization of a pre-formed pyridine bearing a group at the 2-position that can direct formylation to the C3-position or a starting material that can be selectively functionalized. For instance, the synthesis of 2-chloronicotinaldehyde (B135284) has been reported, which serves as a valuable precursor. This synthesis can be achieved by the reduction of 2-chloronicotinic acid to 2-chloronicotinyl alcohol, followed by oxidation to the aldehyde.

Installation of the Methylthio Group at the C2-Position

The introduction of a methylthio group at the C2-position of a pyridine ring can be accomplished through several methods, often involving nucleophilic substitution reactions. A common precursor for this transformation is a 2-halopyridine, such as 2-chloropyridine (B119429).

The reaction of 2-chloropyridine with a source of the methylthio group, such as sodium thiomethoxide, is a direct method for installing the desired functionality. This approach can be applied to pyridines already containing a formyl group at the C3-position, provided the formyl group is stable to the reaction conditions. For example, 2-chloronicotinaldehyde can be converted to this compound via nucleophilic substitution of the chlorine atom with a methylthiolate.

Another route involves the conversion of 2-mercaptopyridine (B119420) to its S-methylated derivative. 2-Mercaptopyridine can be synthesized from 2-chloropyridine by reaction with reagents like calcium hydrogen sulfide (B99878) or thiourea. Subsequent methylation of the resulting thiol would yield the 2-methylthiopyridine.

| Precursor | Reagent for Methylthiolation | Product |

| 2-Chloronicotinaldehyde | Sodium thiomethoxide (NaSMe) | This compound |

| 2-Chloropyridine | Thiourea, then methylation | 2-Methylthiopyridine |

| 2-Mercaptopyridine | Methylating agent (e.g., methyl iodide) | 2-Methylthiopyridine |

Regioselective Functionalization Strategies

The successful synthesis of this compound via functionalization of a pre-formed ring hinges on the ability to control the regioselectivity of the reactions. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions and electrophilic attack (if the ring is sufficiently activated) at the C3 and C5 positions.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. In this approach, a directing group on the pyridine ring complexes with a strong base (typically an organolithium reagent), leading to deprotonation at an adjacent position. For instance, the halogen atom in 2-chloropyridine can act as a directing group, facilitating metallation at the C3 position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a formyl group or a precursor. This method allows for the synthesis of 2-substituted 3-carbonylated pyridines with high regioselectivity.

The 4,5-regioselective functionalization of 2-chloropyridines has also been explored, highlighting the influence of the 2-chloro substituent on the regioselectivity of reactions like halogen-magnesium exchange. This demonstrates that the interplay of substituents on the pyridine ring can be strategically utilized to achieve the desired substitution pattern.

Advanced and Sustainable Synthetic Protocols for this compound and its Structural Congeners

The synthesis of functionalized pyridines, such as this compound, is a focal point in medicinal and materials chemistry. Modern synthetic strategies have increasingly moved towards advanced and sustainable protocols that offer improvements in efficiency, safety, and environmental impact over classical methods. These methodologies include green chemistry approaches, the development of novel catalytic systems, and the application of non-conventional energy sources to activate and accelerate chemical transformations.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are integral to the contemporary synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. ijarsct.co.in For pyridine derivatives, this often involves the use of multicomponent reactions (MCRs), eco-friendly solvents, and recyclable catalysts.

One-pot MCRs represent a highly efficient and atom-economical approach to constructing complex molecules like substituted pyridines from simple precursors in a single step. nih.govacs.org These reactions reduce the need for intermediate purification steps, thereby saving time, energy, and solvents. While a specific MCR for this compound is not prominently documented, the Hantzsch dihydropyridine synthesis and related methodologies are foundational green routes to the pyridine core, which can be subsequently functionalized. wikipedia.org These reactions often proceed in greener solvents, such as ethanol (B145695) or water, and can be promoted by microwave irradiation to further enhance their environmental credentials. nih.govacs.org

The choice of solvent is a critical aspect of green synthesis. The development of protocols that proceed under solvent-free conditions or in benign solvents like water or ethanol is a key area of research. asianpubs.org For instance, the synthesis of chalcones from pyridine-2-carbaldehyde, a structural isomer of the target compound, has been successfully achieved under solvent-free conditions using recyclable mesoporous materials as catalysts. asianpubs.org Such approaches minimize the generation of volatile organic compound (VOC) waste, a significant contributor to environmental pollution.

Catalytic Methodologies

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The synthesis of 3-formylpyridines and their congeners can be achieved through various catalytic methods, ranging from classical acid-catalyzed reactions to advanced transition-metal-catalyzed C-H functionalization.

A primary method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. ijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), which acts as the electrophilic formylating agent. jk-sci.comchemistrysteps.com The reaction proceeds via electrophilic aromatic substitution on a suitable precursor, such as 2-methylthiopyridine. wikipedia.orgorganic-chemistry.org The reactivity of the substrate is crucial, with electron-donating groups enhancing the susceptibility of the ring to formylation. chemistrysteps.com While often requiring stoichiometric reagents, the Vilsmeier-Haack reaction remains a powerful tool for the synthesis of aromatic and heteroaromatic aldehydes. pharmjournal.rumtroyal.caresearchgate.netmdpi.comchemrxiv.org

More recent advancements have focused on transition-metal catalysis to achieve formylation and related transformations with greater efficiency and selectivity. Copper-catalyzed C-H formylation has been demonstrated for imidazo[1,2-a]pyridine (B132010) derivatives, using dimethyl sulfoxide (B87167) (DMSO) as a readily available and inexpensive formylating agent under an oxygen atmosphere. rsc.org This method offers a direct approach to functionalizing the C3-position of the heterocyclic core. Similarly, rhodium-catalyzed asymmetric synthesis has been developed to produce substituted piperidines from pyridine precursors, showcasing the power of transition metals to facilitate complex transformations on the pyridine scaffold. nih.govorganic-chemistry.org

Alternative catalytic strategies include the gas-phase synthesis of pyridine aldehydes from cyanopyridines. For example, 3-pyridine aldehyde can be produced by passing a gaseous mixture of 3-cyanopyridine, water, and formic acid over a thoria-alumina catalyst at high temperatures. google.com

Non-Conventional Activation Methods

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, non-conventional activation methods like microwave (MW) irradiation and ultrasound (sonochemistry) have been widely adopted in organic synthesis. degres.eunih.gov These techniques can dramatically accelerate reaction rates, increase product yields, and enable reactions that are inefficient under thermal conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been recognized as a green chemistry tool that provides rapid and uniform heating of the reaction mixture. nih.gov This technique has been successfully applied to the synthesis of numerous pyridine derivatives. For example, the synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, which are structural congeners of the target compound, is significantly accelerated under microwave heating, with reaction times reduced to minutes. researchgate.net Similarly, multicomponent reactions to form pyridine-3-carbonitrile (B1148548) derivatives show markedly improved yields and shorter reaction times when conducted in a microwave synthesizer compared to conventional refluxing.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-3-carbonitriles | Conventional Heating | 10-16 hours | Lower Yields | |

| Microwave Irradiation | 10-30 minutes | 49-90% | ||

| 3-Pyridine Derivatives | Conventional Heating | 6-9 hours | 71-88% | nih.govacs.org |

| Microwave Irradiation | 2-7 minutes | 82-94% | nih.govacs.org |

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of acoustic cavitation to induce chemical reactions. degres.eu This energy-efficient method has been applied to the Vilsmeier-Haack formylation of various substrates, leading to pyrazole-4-carbaldehydes in significantly reduced reaction times (from hours to minutes) compared to silent (non-sonicated) conditions. degres.eu Ultrasound has also been employed in the multicomponent synthesis of pyrimidine (B1678525) derivatives, a related class of heterocycles, often resulting in higher yields and purity compared to conventional methods. royalsocietypublishing.orgsemanticscholar.orgnih.gov The use of ultrasound represents a simple, efficient, and environmentally friendly route for the functionalization of heterocyclic systems.

Flow Chemistry

Continuous flow processing is an advanced technique that offers advantages in terms of safety, scalability, and reaction control. Reactions are performed by continuously pumping reagents through a heated or irradiated reactor. beilstein-journals.org The Bohlmann-Rahtz pyridine synthesis, for instance, can be effectively carried out in a microwave flow reactor, allowing for the one-step preparation of pyridines without the isolation of intermediates. beilstein-journals.org This combination of flow chemistry with microwave heating provides a powerful platform for the efficient and scalable production of heterocyclic compounds.

Reactivity and Derivatization Strategies of 3 Formyl 2 Methylthiopyridine

Transformations Involving the Formyl Group

The aldehyde functionality is a key site for molecular elaboration, participating in a wide array of reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group in 3-Formyl-2-methylthiopyridine is susceptible to attack by various nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents. masterorganicchemistry.comresearchgate.net These reactions are fundamental for creating new carbon-carbon bonds and introducing a variety of substituents.

The addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the aldehyde results in the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.comerowid.org The reaction proceeds through a nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. masterorganicchemistry.com This transformation is a reliable method for converting the planar aldehyde into a chiral secondary alcohol, opening avenues for the synthesis of enantiomerically enriched compounds.

For instance, the reaction with methylmagnesium bromide would yield 1-(2-(methylthio)pyridin-3-yl)ethanol, while the addition of phenyllithium (B1222949) would produce (2-(methylthio)pyridin-3-yl)(phenyl)methanol. The general utility of this reaction allows for the introduction of alkyl, vinyl, and aryl groups. erowid.org

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Reagent Formula | Product | Product Name |

| Methylmagnesium bromide | CH₃MgBr | 1-(2-(methylthio)pyridin-3-yl)ethan-1-ol | |

| Phenyllithium | C₆H₅Li | Phenyl(2-(methylthio)pyridin-3-yl)methanol | |

| Ethylmagnesium chloride | CH₃CH₂MgCl | 1-(2-(methylthio)pyridin-3-yl)propan-1-ol |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Condensation reactions provide a powerful tool for extending the carbon framework of this compound and for the synthesis of various derivatives, particularly those containing carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). wikipedia.org The initial nucleophilic addition is followed by a dehydration step to yield a new α,β-unsaturated system. wikipedia.org For example, reacting this compound with malononitrile (B47326) in the presence of a basic catalyst would produce 2-((2-(methylthio)pyridin-3-yl)methylene)malononitrile. nih.govnih.gov

Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes with good control over the double bond geometry. organic-chemistry.orgwikipedia.orglibretexts.org The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which is generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comtotal-synthesis.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.orgtotal-synthesis.com This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com The nature of the substituents on the ylide influences the stereoselectivity (E/Z) of the resulting alkene. organic-chemistry.orgwikipedia.org

Table 2: Condensation Reactions of this compound

| Reaction Type | Nucleophile | Reagent Example | Product Structure |

| Knoevenagel | Active Methylene Compound | Malononitrile | |

| Wittig | Phosphonium Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | |

| Condensation with Amines | Primary Amine | Aniline (C₆H₅NH₂) |

Oxidative and Reductive Manipulations of the Aldehyde Functionality

The oxidation state of the formyl group can be readily adjusted, providing access to both the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid. wum.edu.pkyoutube.com The resulting 2-(methylthio)pyridine-3-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. For example, treatment of 3-formyl-6-azaindoles with potassium permanganate in aqueous acetone (B3395972) has been shown to yield the corresponding carboxylic acid. chemrxiv.org

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, (2-(methylthio)pyridin-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. chemrxiv.org This reduction is a key step in synthesizing compounds where a hydroxymethyl group is required. A study on the synthesis of 3-formyl-6-azaindoles demonstrated the reduction of the formyl group to a hydroxymethyl group using sodium borohydride in a THF-methanol mixture. chemrxiv.org

Table 3: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product | Product Name |

| Oxidation | KMnO₄ | 2-(methylthio)pyridine-3-carboxylic acid | |

| Reduction | NaBH₄ | (2-(methylthio)pyridin-3-yl)methanol |

Chemical Transformations of the Methylthio Substituent

The methylthio group at the C-2 position offers another handle for chemical modification, primarily through oxidation of the sulfur atom or by its displacement with various nucleophiles.

Sulfur Oxidation Reactions

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations are typically performed using controlled amounts of an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org

The first oxidation step yields 3-Formyl-2-(methylsulfinyl)pyridine. The resulting sulfoxide is a chiral center, and asymmetric oxidation methods can be employed to produce enantioenriched products. Further oxidation of the sulfoxide with an additional equivalent of the oxidizing agent affords 3-Formyl-2-(methylsulfonyl)pyridine. nih.govacs.org The oxidation state of the sulfur significantly impacts the reactivity of the C-2 position. The electron-withdrawing nature of the sulfinyl and, particularly, the sulfonyl groups, greatly enhances the susceptibility of the C-2 position to nucleophilic attack.

Table 4: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent | Product | Product Name |

| This compound | m-CPBA (1 equiv.) | 3-Formyl-2-(methylsulfinyl)pyridine | |

| 3-Formyl-2-(methylsulfinyl)pyridine | m-CPBA (1 equiv.) | 3-Formyl-2-(methylsulfonyl)pyridine |

Nucleophilic Displacement and Substitution Reactions

The methylthio group, and more so its oxidized derivatives (methylsulfinyl and methylsulfonyl), can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C-2 and C-4 positions. youtube.comquimicaorganica.orgyoutube.com The presence of an electron-withdrawing formyl group further activates the ring towards this type of reaction.

The methylsulfonyl group is an excellent leaving group, making 3-Formyl-2-(methylsulfonyl)pyridine a highly valuable intermediate for introducing a wide range of nucleophiles at the C-2 position. nih.govacs.org Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiolates. For example, reaction with an amine (R-NH₂) would lead to the formation of a 2-amino-3-formylpyridine derivative. nih.gov These substitution reactions are crucial for building molecular diversity and are widely employed in the synthesis of biologically active compounds. sci-hub.sersc.org

Table 5: Nucleophilic Substitution at the C-2 Position

| Substrate | Nucleophile | Product |

| 3-Formyl-2-(methylsulfonyl)pyridine | R-NH₂ (Amine) | |

| 3-Formyl-2-(methylsulfonyl)pyridine | R-O⁻ (Alkoxide) | |

| 3-Formyl-2-(methylsulfonyl)pyridine | R-S⁻ (Thiolate) |

Reductive Desulfurization

Reductive desulfurization provides a method for the selective removal of sulfur-containing functional groups, replacing the carbon-sulfur bond with a carbon-hydrogen bond. In the case of this compound, the methylthio (-SMe) group at the C-2 position can be cleaved. A widely employed and effective reagent for this transformation is Raney Nickel, a fine-grained, porous nickel catalyst saturated with hydrogen. organicreactions.orgmasterorganicchemistry.com

The reaction involves the hydrogenolysis of the C-S bond on the surface of the Raney Nickel catalyst. chem-station.comias.ac.in When this compound is treated with a sufficient amount of Raney Nickel in a suitable solvent like ethanol (B145695), the 2-methylthio group is removed and replaced by a hydrogen atom, yielding 3-formylpyridine. This process is generally clean and efficient for thioethers. chem-station.com The reactivity of Raney Nickel can vary depending on its preparation method, but it is a standard procedure for the desulfurization of thioacetals and thioethers. masterorganicchemistry.comchem-station.com

Table 1: Reductive Desulfurization of this compound

| Reactant | Reagent | Product | Bond Cleaved | Bond Formed |

|---|

Reactivity of the Pyridine Heterocycle in this compound

The reactivity of the pyridine ring in this compound is dictated by the electron-deficient nature of the heterocycle and the electronic effects of the formyl and methylthio substituents. The electronegative nitrogen atom reduces the electron density of the ring carbons, making the heterocycle less susceptible to electrophilic attack compared to benzene, but more susceptible to nucleophilic attack. youtube.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen deactivates the system towards electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion. rsc.org This positive charge strongly deactivates the ring, making substitution nearly impossible. In this compound, the presence of the strongly electron-withdrawing 3-formyl group further deactivates the ring. Consequently, electrophilic aromatic substitution on this compound is highly unfavorable. If a reaction were to occur under forcing conditions, it would be predicted to direct to the C-5 position, which is meta to both the deactivating nitrogen and the 3-formyl group.

Nucleophilic Aromatic Substitution (NAS) is a more characteristic reaction for electron-poor heterocycles like pyridine. youtube.com Pyridine itself can undergo nucleophilic attack, preferentially at the C-2 (ortho) and C-4 (para) positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. youtube.comstackexchange.com

In this compound, the ring is activated for NAS by the electron-withdrawing formyl group. The 2-methylthio group can potentially act as a leaving group, although methanethiolate (B1210775) (MeS⁻) is not as good a leaving group as a halide. A strong nucleophile could attack the C-2 position, displacing the methylthio group. The electron-withdrawing formyl group at C-3 would provide additional stabilization for the anionic intermediate formed during the attack.

Table 2: Predicted Aromatic Substitution Reactivity

| Reaction Type | Reactivity | Favored Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low | C-5 | Ring deactivation by nitrogen and formyl group; protonation under acidic conditions. |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic site. It readily reacts with electrophiles, including protons (acids), alkylating agents, and oxidizing agents.

N-Alkylation: The nitrogen atom can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide) to form an N-alkylpyridinium salt. This reaction introduces a positive charge on the nitrogen, which significantly increases the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The N-oxidation of 3-substituted pyridines is a well-established transformation. nih.govnih.gov The resulting pyridine N-oxide modifies the electronic properties of the ring, enhancing reactivity towards both electrophiles and nucleophiles at different positions compared to the parent pyridine. researchgate.net For example, pyridine N-oxides are more reactive towards electrophilic nitration than pyridine itself. rsc.org

Table 3: Reactions at the Pyridine Nitrogen

| Reaction | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | N-methylpyridinium salt |

Ring-Opening and Dearomatization Pathways

The aromatic stability of the pyridine ring means that ring-opening and dearomatization reactions typically require significant activation of the ring or harsh reaction conditions.

A primary strategy for the dearomatization of pyridines involves nucleophilic addition. mdpi.com This process is greatly facilitated by first activating the pyridine through reaction at the nitrogen atom. For instance, the formation of an N-acyl or N-alkylpyridinium salt renders the ring highly electrophilic. mdpi.com Subsequent addition of a nucleophile (e.g., organometallic reagents, hydrides) can occur, typically at the C-2 or C-4 position, to yield a non-aromatic dihydropyridine (B1217469) derivative. nih.govmdpi.comacs.org For this compound, activation with an agent like methyl chloroformate followed by reduction with sodium borohydride could potentially lead to a mixture of dihydropyridine isomers.

More drastic ring-opening pathways exist but are less common. They can be initiated by the attack of a nucleophile on a highly activated pyridinium species, leading to cleavage of a C-N bond. For example, certain Re(I) carbonyl complexes of bipyridine have been shown to undergo a ring-opening process initiated by an internal nucleophile, demonstrating that C-N bond scission is possible under specific conditions. nih.gov Such pathways for this compound would be highly dependent on specific reagents and conditions designed to overcome the aromatic stabilization energy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Formylpyridine |

| Pyridine N-oxide |

| Dihydropyridine |

| N-methylpyridinium salt |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Methyl chloroformate |

Mechanistic Investigations into the Chemical Behavior of 3 Formyl 2 Methylthiopyridine

Elucidation of Reaction Pathways for Formyl Group Transformations

The formyl group (an aldehyde) is a versatile functional group that can undergo a variety of transformations. In the context of 3-formyl-2-methylthiopyridine, the reactivity of the aldehyde is influenced by the electronic properties of the pyridine (B92270) ring and the adjacent methylthio group.

Nucleophilic Addition: The carbon atom of the formyl group is electrophilic and is susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like sodium borohydride), cyanohydrins (by addition of cyanide), and imines (through reaction with primary amines). The reaction of aldehydes with cysteine to form thiazolidine (B150603) derivatives is a known transformation. For instance, formaldehyde (B43269) and acetaldehyde (B116499) react with cysteine to yield thioproline and 2-methylthiazolidine-4-carboxylic acid, respectively researchgate.net. While not specific to this compound, this illustrates a potential reaction pathway for its formyl group with cysteine-containing compounds.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various pyridinecarboxylic acid derivatives, which are important in medicinal chemistry researchgate.net.

Condensation Reactions: The formyl group can participate in condensation reactions, such as the aldol (B89426) condensation. This type of reaction can lead to the formation of more complex molecular architectures. For example, a domino reaction sequence involving a cycloaddition, cycloreversion, and an intramolecular aldol condensation has been proposed in the synthesis of certain pyridine derivatives nih.gov.

A summary of potential transformations of the formyl group is presented in the table below.

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Addition | NaBH4 | Alcohol |

| Nucleophilic Addition | KCN/H+ | Cyanohydrin |

| Nucleophilic Addition | R-NH2 | Imine |

| Oxidation | KMnO4 or other oxidizing agents | Carboxylic Acid |

| Condensation | Aldehydes/Ketones with base or acid catalyst | α,β-Unsaturated aldehyde/ketone |

Understanding the Mechanistic Nuances of Methylthio Group Reactivity

The methylthio group at the 2-position of the pyridine ring is a key site for nucleophilic substitution reactions. The pyridine ring, being an electron-withdrawing system, activates the 2-position for such attacks.

Nucleophilic Aromatic Substitution (SNAr): The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at the 2-position of the pyridine ring. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles via this mechanism quimicaorganica.orgquora.com.

The reactivity of halopyridines in SNAr reactions has been studied, and the efficiency of the substitution depends on the nature of the leaving group, the nucleophile, and the solvent sci-hub.se. While methylthio is not a halogen, its ability to act as a leaving group is well-documented in heterocyclic chemistry. For instance, the reaction of 2-(methylthio)-2-imidazoline with various substrates involves the displacement of the methylthio group researchgate.net.

Factors Influencing Reactivity: The rate of nucleophilic substitution is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as thiols, are particularly effective in displacing the methylthio group consensus.app. The reaction of 2-methyl-3-nitropyridines with thiols also demonstrates the susceptibility of the 2-position to nucleophilic attack, especially when an electron-withdrawing group is present at the 3-position researchgate.net.

Below is a table summarizing the outcomes of nucleophilic substitution on a generic 2-substituted pyridine.

| Nucleophile | Product |

| R-S- | 2-Thioether-pyridine |

| R-O- | 2-Alkoxy/Aryloxy-pyridine |

| R2N- | 2-Amino-pyridine |

Mechanistic Studies of Pyridine Ring Functionalization and Derivatization

The pyridine ring itself can undergo functionalization, although its electron-deficient nature makes it less reactive towards electrophilic substitution than benzene. However, the presence of activating groups or the use of specific reaction conditions can enable its derivatization.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult and often requires harsh conditions. When it does occur, the substitution typically happens at the 3- and 5-positions. The reactivity of the pyridine ring can be enhanced by N-oxidation. Pyridine N-oxides are much more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine quora.comresearchgate.net.

C-H Activation: Modern synthetic methods, such as C-H activation, provide powerful tools for the functionalization of pyridine rings. These methods, often catalyzed by transition metals, allow for the direct introduction of various functional groups onto the pyridine nucleus, avoiding the need for pre-functionalized starting materials nih.gov.

Synthesis of Substituted Pyridines: A variety of methods exist for the de novo synthesis of substituted pyridines. These include classical condensation strategies and modern cycloaddition/cycloreversion processes nih.gov. The Hantzsch pyridine synthesis and its variations are well-known methods for constructing the pyridine ring from acyclic precursors mdpi.com. Other novel approaches include the ring expansion of 2-allyl-2H-azirines organic-chemistry.org.

Catalytic Cycle Analysis in Mediated Reactions

Transition metal catalysis plays a significant role in the transformation of pyridine derivatives. Understanding the catalytic cycles involved is essential for optimizing reaction conditions and developing new synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, which are invaluable for forming carbon-carbon and carbon-heteroatom bonds mdpi.com. For pyridine derivatives, these reactions can be used to introduce aryl, alkenyl, and alkyl groups. For example, palladium-catalyzed direct arylation of pyridine N-oxides is a powerful method for synthesizing 2-aryl pyridines researchgate.net.

Other Transition Metal-Catalyzed Reactions: Besides palladium, other transition metals like ruthenium and gold also catalyze important transformations in heterocyclic chemistry mdpi.com. Ruthenium catalysts are used in metathesis reactions, while gold catalysts can facilitate cyclization reactions mdpi.com.

The general catalytic cycle for a cross-coupling reaction, such as the Suzuki coupling, typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., a halopyridine) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.

This fundamental understanding of catalytic cycles allows for the rational design of new catalysts and synthetic routes for the derivatization of compounds like this compound.

Applications of 3 Formyl 2 Methylthiopyridine As a Core Synthon in Complex Molecule Synthesis

Building Block for Fused Heterocyclic Architectures

While 3-Formyl-2-methylthiopyridine possesses reactive functional groups—an aldehyde and a methylthio group on a pyridine (B92270) core—that suggest its potential as a building block for fused heterocycles, specific applications in the following areas are not well-documented.

Synthesis of Thienopyridine Systems

The construction of thienopyridine systems often involves the cyclization of substituted pyridines. In principle, the functional groups of this compound could participate in reactions to form the fused thiophene (B33073) ring. For instance, the methylthio group could be a precursor to a thiol, which could then undergo cyclization with a suitable partner. However, specific literature detailing this transformation with this compound as the starting material is not currently available.

Construction of Pyrrolopyridine and Azaindole Derivatives

The synthesis of pyrrolopyridine and azaindole derivatives frequently involves the formation of a pyrrole (B145914) ring fused to a pyridine core. The aldehyde group of this compound could potentially be utilized in condensation reactions to build the pyrrole ring. Despite this theoretical potential, there is a lack of specific published research demonstrating the use of this compound for the construction of these particular heterocyclic systems.

Formation of Pyrido[x,y-z]pyrimidine Scaffolds

The synthesis of pyrido[x,y-z]pyrimidine scaffolds involves the annulation of a pyrimidine (B1678525) ring onto a pyridine framework. The formyl group of this compound could serve as a one-carbon electrophile in cyclization reactions to form the pyrimidine ring. While numerous methods exist for the synthesis of pyridopyrimidines from various pyridine precursors, the specific application of this compound in this context has not been detailed in the available scientific literature.

Other Annulated Pyridine Systems

The potential of this compound to serve as a synthon for other annulated pyridine systems remains an area for further exploration. The combination of the aldehyde and methylthio functionalities offers a unique reactivity profile that could, in theory, be exploited for the synthesis of a range of fused pyridine heterocycles. However, concrete examples and detailed research findings of such applications are not currently reported.

Precursor for Polyfunctionalized Pyridine Compounds

The aldehyde and methylthio groups of this compound are amenable to a variety of chemical transformations, suggesting its utility as a precursor for polyfunctionalized pyridine compounds. The aldehyde can undergo oxidation, reduction, or serve as a handle for the introduction of other functional groups through condensation or other reactions. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, or be displaced by nucleophiles. Nevertheless, specific studies focusing on the systematic exploration of this compound as a precursor for a diverse range of polyfunctionalized pyridines are not extensively documented.

Role in Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common starting material. The multiple functional groups of this compound make it a candidate for such an approach. By selectively reacting at the aldehyde, the methylthio group, or the pyridine ring, a wide array of derivatives could theoretically be generated. Despite this potential, there is no specific information available in the scientific literature that describes the use of this compound in a divergent synthesis approach for the creation of chemical libraries.

Integration into Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The aldehyde functionality of this compound makes it an ideal electrophilic component for a range of well-established MCRs.

One such reaction is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The use of this compound in this reaction would lead to the formation of dihydropyrimidinones or thiones bearing the 2-methylthiopyridine moiety. These heterocyclic scaffolds are of considerable interest in medicinal chemistry. The general mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final product. organic-chemistry.org

The Hantzsch pyridine synthesis is another classic MCR where this compound could serve as the aldehyde component. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.orgchemeurope.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgchemeurope.com The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. acs.orgwikipedia.org The incorporation of the 2-methylthiopyridine unit through this method allows for the synthesis of highly substituted pyridine frameworks.

Furthermore, the Ugi four-component reaction (Ugi-4CR) represents a highly versatile MCR for the synthesis of α-acylamino amides. nih.govnih.gov In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a complex product. This compound can act as the aldehyde component, leading to the generation of a diverse library of peptidomimetic structures containing the 2-methylthiopyridine scaffold. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. nih.gov

The potential for generating structural diversity by employing this compound in these MCRs is vast. By systematically varying the other components in the reaction, a wide array of complex molecules with different substitution patterns and physicochemical properties can be accessed from this single, versatile synthon.

Table 1: Representative Multicomponent Reactions Incorporating this compound

| Multicomponent Reaction | Variable Components | Core Product Scaffold | Potential for Diversity |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidin(thi)one | Variation of the ester and alkyl groups on the ketoester, and use of substituted ureas. |

| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia source | 1,4-Dihydropyridine/Pyridine | Wide variety of β-ketoesters can be employed, leading to diverse substitution patterns. |

| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Extensive diversity can be achieved by varying any of the three other components. |

Strategic Intermediate in the Synthesis of Biologically Relevant Molecules

The pyridine nucleus is a common feature in a multitude of biologically active compounds, and functionalized pyridines like this compound are therefore valuable intermediates in medicinal chemistry. The aldehyde group provides a handle for further chemical transformations, while the methylthio group can influence the electronic properties and metabolic stability of the final molecule, and can also serve as a leaving group for further functionalization.

A significant area of application for pyridine-containing compounds is in the development of novel antibacterial agents . For instance, the oxazolidinone class of antibiotics, which includes the drug linezolid, has been the subject of extensive research. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net Synthetic efforts have focused on modifying the core structure to improve efficacy and overcome resistance. The incorporation of various heterocyclic moieties, including substituted pyridines, has been explored. nih.govfrontiersin.orgmdpi.com this compound could serve as a key starting material for the synthesis of novel oxazolidinone analogues, where the pyridine ring is appended to the oxazolidinone core. The aldehyde could be converted to an amine or other functional group necessary for coupling to the core structure.

Another important class of therapeutic targets is the mitogen- and stress-activated protein kinases (MSKs) , such as MSK1, which are involved in inflammatory processes. mdpi.com The development of inhibitors for these kinases is an active area of research. Many kinase inhibitors are based on heterocyclic scaffolds that can interact with the ATP-binding site of the enzyme. Pyridine derivatives have been investigated as potential MSK1 inhibitors. mdpi.com The synthesis of such inhibitors could utilize this compound as a precursor to introduce the substituted pyridine moiety into the final molecule. For example, the aldehyde could undergo reductive amination or condensation reactions to build up the desired inhibitor structure. The Kröhnke pyridine synthesis is another method that has been used to generate highly functionalized pyridines as potential inhibitors of protein-protein interactions, such as those involving Mcl-1. nih.govwikipedia.org

The following table outlines some of the biologically relevant molecules and classes of compounds where this compound could be a strategic intermediate in their synthesis.

Table 2: Potential Applications of this compound in the Synthesis of Biologically Active Molecules

| Target Class | Example of Target Molecule/Scaffold | Potential Synthetic Role of this compound |

| Antibacterial Agents | Oxazolidinone Analogues | Precursor for the synthesis of the substituted pyridine moiety to be attached to the oxazolidinone core. |

| Kinase Inhibitors | MSK1 Inhibitors | Serves as a key building block for the construction of the pyridine-based scaffold of the inhibitor. |

| Anticancer Agents | Mcl-1 Inhibitors | Can be utilized in reactions like the Kröhnke synthesis to generate substituted pyridines that mimic BH3 domains. |

Computational and Theoretical Investigations of 3 Formyl 2 Methylthiopyridine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-Formyl-2-methylthiopyridine is fundamental to its chemical nature. Analysis through molecular orbital (MO) theory, a cornerstone of quantum chemistry, describes the distribution and energy of electrons within the molecule. In this framework, atomic orbitals of carbon, nitrogen, sulfur, oxygen, and hydrogen combine to form a set of molecular orbitals that are delocalized over the entire molecule. unizin.org

These molecular orbitals are categorized as either bonding, anti-bonding, or non-bonding. Electrons occupying bonding orbitals contribute to the stability of the molecule, while electrons in anti-bonding orbitals are destabilizing. libretexts.org Non-bonding orbitals, typically associated with lone pairs on heteroatoms like nitrogen, oxygen, and sulfur, have a lesser impact on bonding but are crucial in determining the molecule's reactivity and intermolecular interactions.

Key aspects of the electronic structure of this compound that can be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Computational methods can map the electron density surface, revealing regions of high and low electron concentration. This is critical for understanding electrostatic potential and predicting sites susceptible to electrophilic or nucleophilic attack.

Aromaticity: The pyridine (B92270) ring's aromaticity can be quantified using computational indices, which assess the degree of cyclic electron delocalization, a key factor in its stability and characteristic reactions.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of this compound. mdpi.com These methods allow for the calculation of various reactivity descriptors that provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Key Reactivity Descriptors:

| Descriptor | Information Provided | Predicted Reactivity Site on this compound |

| Fukui Functions | Identifies the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. | The formyl carbon is a likely site for nucleophilic attack, while the pyridine nitrogen and sulfur atom are potential sites for electrophilic attack. |

| Local Softness | Related to the Fukui function, it helps predict the most favorable site of interaction between two reactants based on the hard and soft acids and bases (HSAB) principle. mdpi.com | This would depend on the nature of the attacking reagent (hard or soft). |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). | The oxygen of the formyl group would show a negative potential, while the formyl carbon and hydrogens on the pyridine ring would show positive potentials. |

These calculations can predict the outcome of reactions such as additions, substitutions, and cycloadditions. For instance, in a reaction with a nucleophile, DFT calculations can determine whether the attack is more likely to occur at the formyl carbon or at a position on the pyridine ring, thus predicting the regioselectivity of the reaction. illinois.eduresearchgate.net

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-C bond connecting the formyl group to the pyridine ring and the C-S bond of the methylthio group, gives rise to different conformers.

Computational methods are used to perform a systematic search of the potential energy surface to identify stable conformers (energy minima) and the transition states that connect them. This analysis provides crucial information on:

Relative Stabilities: By calculating the energy of each conformer, the most stable, and therefore most populated, conformation at a given temperature can be determined.

Rotational Barriers: The energy required to rotate around specific bonds can be calculated, providing insight into the molecule's flexibility.

Reaction Mechanism Modeling and Transition State Characterization

Beyond predicting reactivity, computational chemistry can model the entire pathway of a chemical reaction involving this compound. This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states that connect them.

The characterization of a transition state is a critical aspect of this modeling. A transition state represents the highest energy point along the reaction coordinate and is not a stable molecule. Computationally, it is identified as a first-order saddle point on the potential energy surface.

By modeling the reaction mechanism, researchers can obtain:

Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Enthalpies: The energy difference between the products and reactants indicates whether a reaction is exothermic or endothermic.

Structural Details of Transition States: Examining the geometry of the transition state reveals the nature of bond-making and bond-breaking processes, offering a detailed picture of how the transformation occurs.

This level of detail is invaluable for understanding reaction outcomes, optimizing reaction conditions, and designing new synthetic pathways.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic properties of this compound, which is essential for its characterization and for interpreting experimental data. arxiv.org

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Information | Relevance |

| Infrared (IR) | Calculation of vibrational frequencies and their intensities. | Helps in assigning experimental IR absorption bands to specific molecular motions (e.g., C=O stretch of the formyl group, C-S stretch, pyridine ring vibrations). |

| Nuclear Magnetic Resonance (NMR) | Prediction of chemical shifts (¹H and ¹³C) and coupling constants. | Aids in the assignment of peaks in experimental NMR spectra, confirming the molecular structure. |

| Ultraviolet-Visible (UV-Vis) | Calculation of electronic transition energies and oscillator strengths. | Predicts the wavelengths of maximum absorption (λmax), corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., n→π* or π→π* transitions). |

| Photoelectron Spectroscopy (PES) | Calculation of ionization energies. | Correlates the energy required to eject electrons with the energies of the molecular orbitals, providing direct experimental validation of the calculated electronic structure. researchgate.net |

These predicted spectra serve as a powerful tool for confirming the identity and purity of a synthesized compound by comparing the theoretical data with experimental measurements.

Advanced Characterization and Analytical Methodologies for 3 Formyl 2 Methylthiopyridine and Its Synthetic Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Formyl-2-methylthiopyridine, providing precise mass measurements that confirm its elemental composition. nih.govnih.gov The molecular formula of this compound is C7H7NOS, with a calculated monoisotopic mass of 153.0299 Da. nist.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), allowing for the confident determination of the molecular formula and differentiation from other isobaric compounds.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule. nih.govnih.gov This process involves the collision-induced dissociation (CID) of the precursor ion, yielding a series of product ions that provide structural insights. nih.gov For this compound, characteristic fragmentation patterns would likely involve cleavages related to the formyl and methylthio groups.

Expected Fragmentation Pathways:

Loss of the formyl group: A primary fragmentation could be the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the parent ion.

Cleavage of the methylthio group: Fragmentation may occur via the loss of a methyl radical (•CH3) or a thiomethyl radical (•SCH3).

Ring fragmentation: Subsequent fragmentation of the pyridine (B92270) ring can also occur, leading to smaller characteristic ions.

These fragmentation patterns are crucial for the structural confirmation of newly synthesized derivatives and for identifying impurities or degradation products. sapub.orgresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C7H7NOS | nist.gov |

| Calculated Monoisotopic Mass | 153.0299 Da | nist.gov |

| Ionization Energy | 8.2 eV | nist.gov |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound and its derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. mdpi.comresearchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the protons on the pyridine ring (δ 7.0-8.5 ppm), and the methylthio group protons (δ 2.5-3.0 ppm).

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the carbons of the pyridine ring (δ 120-160 ppm), and the methyl carbon of the methylthio group (δ 15-25 ppm).

While 1D NMR is informative, multi-dimensional (2D) NMR techniques are essential for unambiguous signal assignment, especially for complex synthetic derivatives. researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the positions of protons on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms (¹H-¹³C), linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the aldehyde proton to the pyridine ring. mdpi.com

These combined techniques provide a complete and detailed picture of the molecular structure. bohrium.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CHO | 10.1 | 190.5 |

| -SCH₃ | 2.6 | 16.0 |

| Pyridine H-4 | 7.8 | 130.0 |

| Pyridine H-5 | 7.2 | 125.0 |

| Pyridine H-6 | 8.4 | 152.0 |

| Pyridine C-2 | - | 160.0 |

Note: These are predicted values based on typical chemical shifts for similar structures and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. cardiff.ac.ukscilit.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. wikipedia.org A non-linear molecule with N atoms has 3N-6 normal modes of vibration. libretexts.orglibretexts.org For this compound (C7H7NOS, N=17), this results in 3(17) - 6 = 45 possible fundamental vibrations.

Key Vibrational Modes:

C=O Stretch: The formyl group exhibits a strong, characteristic absorption band in the IR spectrum, typically between 1680 and 1715 cm⁻¹. This is one of the most easily identifiable peaks.

C-H Stretch: Aromatic C-H stretching vibrations of the pyridine ring appear above 3000 cm⁻¹, while the aldehydic C-H stretch shows two weaker bands around 2820 and 2720 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring vibrations result in several bands in the 1400-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. americanpharmaceuticalreview.comaps.org For instance, the C-S bond and symmetric vibrations of the pyridine ring often produce strong Raman signals. encyclopedia.pub These techniques are useful for routine identification and for probing intermolecular interactions, such as hydrogen bonding in derivatives. youtube.com

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| -CHO | C=O Stretch | 1710-1685 (Strong) | Moderate |

| -CHO | C-H Stretch | 2850-2800, 2750-2700 (Weak) | Weak |

| Pyridine Ring | C-H Stretch | 3100-3000 (Moderate) | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600-1450 (Multiple, Strong) | Strong |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for assessing its final purity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity analysis and quantification. ptfarm.pl A common approach for a molecule like this compound would be reversed-phase HPLC (RP-HPLC), using a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring shows strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. nist.gov This technique separates compounds in the gas phase based on their boiling points and interactions with the stationary phase, followed by detection using a mass spectrometer, which provides both identification and quantification. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying unknown impurities and byproducts during reaction monitoring, as it provides molecular weight information for each separated component. ptfarm.pl

These methods are fundamental to ensuring the quality and consistency of this compound and its derivatives for any subsequent application.

Table 5: Summary of Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity assessment, Quantification |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer | Purity, Byproduct identification |

| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water + Formic Acid | Mass Spectrometer | Reaction monitoring, Impurity profiling |

Q & A

Q. What are the most reliable synthetic routes for 3-Formyl-2-methylthiopyridine, and how can reaction conditions be optimized?

The synthesis typically involves formylation of 2-methylthiopyridine derivatives. A common approach is the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) act as formylating agents under controlled temperatures (0–5°C). Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity . For optimization, variables like stoichiometry, reaction time (e.g., 12–24 hours), and solvent polarity should be systematically tested. Evidence from analogous pyridine formylations suggests yields improve with anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the formyl (-CHO) and methylthio (-SMe) groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : For definitive structural elucidation, though crystal growth may require slow evaporation from solvents like dichloromethane/hexane .

- FT-IR : To identify carbonyl (C=O) stretches (~1680–1700 cm) and thioether bonds .

Q. How can researchers address impurities in synthesized this compound batches?

Impurities often arise from incomplete formylation or oxidation byproducts. Strategies include:

- Chromatographic purification : Gradient elution in column chromatography to separate polar impurities.

- Recrystallization : Using solvents like ethanol or acetonitrile.

- HPLC analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% acceptable for most studies) .

Advanced Research Questions

Q. What mechanistic insights exist for the formylation of 2-methylthiopyridine derivatives?

The Vilsmeier-Haack mechanism involves electrophilic attack at the pyridine ring’s meta-position, stabilized by the methylthio group’s electron-donating effect. Computational studies (DFT calculations) suggest the -SMe group lowers the activation energy for formylation at the 3-position. Experimental validation via kinetic isotope effects (KIEs) and intermediate trapping (e.g., using -labeled DMF) can further elucidate the pathway .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents), while the methylthio group can participate in ligand-assisted catalysis (e.g., Suzuki-Miyaura couplings). Electrochemical studies (cyclic voltammetry) reveal redox activity at ~-1.2 V (vs. Ag/AgCl), suggesting potential in organometallic complexes. Contrasting reactivity with non-thioether analogs highlights the -SMe group’s role in stabilizing transition states .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., formyl proton δ ~9.8–10.2 ppm) may stem from solvent effects or trace moisture. To standardize

- Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).

- Compare with structurally related compounds (e.g., 2-formylpyridine derivatives) .

- Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) model:

- Thermal stability : Decomposition pathways above 200°C.

- Acid/base sensitivity : Protonation at the pyridine nitrogen alters electron density, affecting formyl group reactivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the carbonyl group via dipole interactions .

Methodological Recommendations

- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) to avoid side reactions .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .

- Contradiction Mitigation : Publish raw spectral data (e.g., JCAMP-DX files) alongside manuscripts for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.